molecular formula C10H13N5S B15114186 4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}thiomorpholine

4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}thiomorpholine

Cat. No.: B15114186
M. Wt: 235.31 g/mol
InChI Key: GFYQYACASZNDRI-UHFFFAOYSA-N
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Description

4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}thiomorpholine is a heterocyclic compound that contains a triazole ring fused with a pyridazine ring and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}thiomorpholine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1,2,4-triazole with a pyridazine derivative in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}thiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}thiomorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby reducing tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}thiomorpholine is unique due to its thiomorpholine moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and enhances the compound’s potential as a therapeutic agent .

Properties

Molecular Formula

C10H13N5S

Molecular Weight

235.31 g/mol

IUPAC Name

4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thiomorpholine

InChI

InChI=1S/C10H13N5S/c1-8-11-12-9-2-3-10(13-15(8)9)14-4-6-16-7-5-14/h2-3H,4-7H2,1H3

InChI Key

GFYQYACASZNDRI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCSCC3

Origin of Product

United States

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